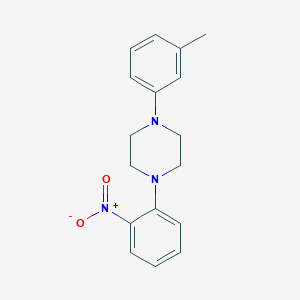![molecular formula C15H19N3 B14544852 3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl- CAS No. 62365-57-5](/img/structure/B14544852.png)
3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azaspiro[55]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl- is a complex organic compound with the molecular formula C14H17N3 It is part of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl- typically involves the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . The reaction proceeds through a series of condensation and cyclization steps to form the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile
- Diethyl 2,4-bis(bromomethyl)-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarboxylate
- 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Uniqueness
3-Azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile, 2,3,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups at positions 2, 3, and 4 enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
62365-57-5 |
|---|---|
Molecular Formula |
C15H19N3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2,3,4-trimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile |
InChI |
InChI=1S/C15H19N3/c1-11-13(9-16)15(7-5-4-6-8-15)14(10-17)12(2)18(11)3/h4-8H2,1-3H3 |
InChI Key |
RYUCZJHOHCUWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CCCCC2)C(=C(N1C)C)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


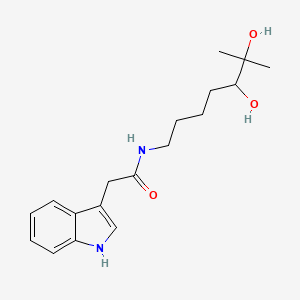
![Propan-2-yl 2-{[ethoxy(propylsulfanyl)phosphoryl]oxy}benzoate](/img/structure/B14544770.png)
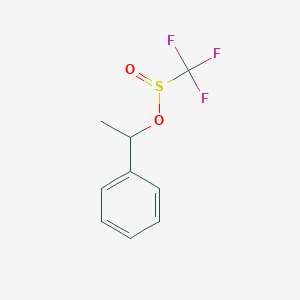
![N-{7-[2-(4-Nitrophenyl)hydrazinylidene]cyclohept-1-en-1-yl}acetamide](/img/structure/B14544776.png)
![2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid](/img/structure/B14544789.png)
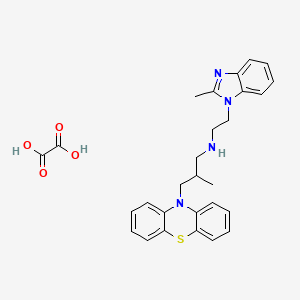
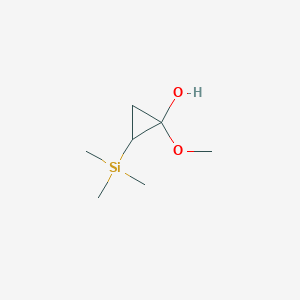
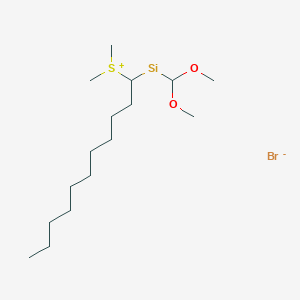
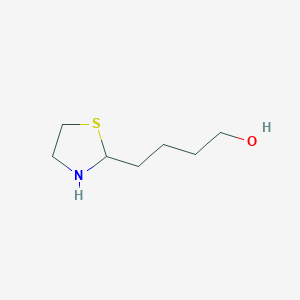
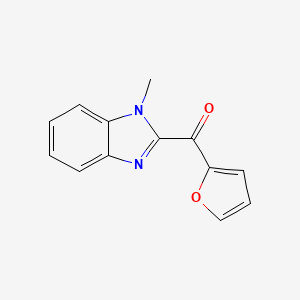
![N-[1-(Cyclohexylamino)-4-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14544824.png)
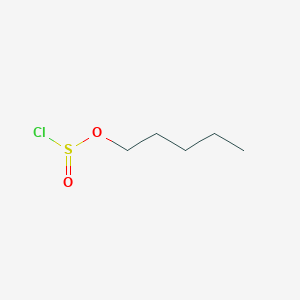
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)dodecanamide]](/img/structure/B14544829.png)
